molecular formula C11H6F3NNaO2S B1412865 Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid CAS No. 2204912-95-6

Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid

Cat. No.: B1412865
CAS No.: 2204912-95-6
M. Wt: 296.22 g/mol
InChI Key: WYHOLOSTDHCVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid typically involves the introduction of the trifluoromethyl group into the phenyl ring, followed by the formation of the thiazole ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl sulfonic acid or trifluoromethyl iodide. The reaction conditions often require the presence of a base, such as sodium hydroxide, and a solvent like acetonitrile .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or copper, can enhance the reaction rate and yield. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired product with high purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or thiazole rings are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • Sodium 2-(2-fluoromethyl-phenyl)-thiazole-5-carboxylic acid
  • Sodium 2-(2-chloromethyl-phenyl)-thiazole-5-carboxylic acid
  • Sodium 2-(2-bromomethyl-phenyl)-thiazole-5-carboxylic acid

Comparison: Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs with fluoromethyl, chloromethyl, or bromomethyl groups, the trifluoromethyl derivative exhibits higher stability, increased lipophilicity, and enhanced biological activity. These properties make it a valuable compound for various applications in research and industry .

Properties

InChI

InChI=1S/C11H6F3NO2S.Na/c12-11(13,14)7-4-2-1-3-6(7)9-15-5-8(18-9)10(16)17;/h1-5H,(H,16,17);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHOLOSTDHCVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(S2)C(=O)O)C(F)(F)F.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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